molecular formula C15H19N5O3S B2799596 2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 872612-64-1

2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2799596
CAS No.: 872612-64-1
M. Wt: 349.41
InChI Key: UQGJBCREXIAOJJ-UHFFFAOYSA-N
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Description

2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine has been explored, demonstrating pronounced antimicrobial properties in some synthesized compounds. This highlights the potential use of such chemical structures in developing new antimicrobial agents. The structure–activity relationship studies indicated the critical role of specific moieties for activity manifestation, suggesting avenues for further chemical modifications to enhance antimicrobial effectiveness (Sirakanyan et al., 2021).

Antifolate Activity and Antitumor Applications

Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has shown significant potential. These compounds, designed as dihydrofolate reductase (DHFR) inhibitors, exhibit excellent inhibitory activity against human DHFR and potent antitumor properties in various cancer cell lines. This underscores the chemical's relevance in cancer research, particularly in identifying new therapeutic agents for cancer treatment (Gangjee et al., 2007).

Antioxidant and Antimicrobial Properties

New Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity on cancer cell lines, demonstrating promising results. This suggests the potential application of such compounds in developing new anticancer drugs. Additionally, the compounds showed structural, concentration, and time-dependent activities, including inducing apoptotic cell death, further indicating their therapeutic potential (Atapour-Mashhad et al., 2017).

Crystal Structure Analysis for Drug Design

Studies on the crystal structures of various pyrimidine derivatives provide insights into their molecular configurations, hydrogen-bonding patterns, and potential interactions with biological targets. This information is crucial for drug design and development, especially in understanding how small changes in molecular structure can significantly affect biological activity and drug efficacy (Trilleras et al., 2008).

Properties

IUPAC Name

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-19-12-10(14(22)20(2)15(19)23)13(24-7-9(16)21)18-11(17-12)8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGJBCREXIAOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.